molecular formula C10H10F4O B6294561 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene CAS No. 1394936-97-0

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No. B6294561
CAS RN: 1394936-97-0
M. Wt: 222.18 g/mol
InChI Key: NXCYGRROAOORAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene, also known as 1-F2P4TFMB, is an organic compound composed of a benzene ring with a fluorine, an oxygen, and three fluoromethyl groups attached. It is a colorless liquid that is insoluble in water and has a pungent odor. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions.

Scientific Research Applications

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of fluorescent compounds.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is not fully understood. It is believed that the fluorine atom and the three fluoromethyl groups attached to the benzene ring act as electron-withdrawing groups, which makes the molecule more reactive. This increased reactivity allows 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene to act as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene are not well understood. It is believed that the molecule can interact with proteins and enzymes, but the exact mechanism of action is not known. Additionally, 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has not been tested for its potential toxicity in humans or animals.

Advantages and Limitations for Lab Experiments

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several advantages for use in laboratory experiments. It is a colorless liquid that is insoluble in water, making it easy to store and handle. Additionally, it is a highly reactive molecule, making it useful as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. However, 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene is also a potentially hazardous substance and should be handled with care.

Future Directions

There are several potential future directions for research involving 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene. These include further study of its biochemical and physiological effects, further exploration of its potential applications in organic synthesis, coordination chemistry, and polymerization reactions, and investigation of its potential toxicity in humans and animals. Additionally, further research into the mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene could provide insight into its potential uses in pharmaceuticals and agrochemicals.

Synthesis Methods

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene can be synthesized through a variety of methods. One of the most common methods is the reaction of 1-fluoro-2-(trifluoromethyl)benzene with propan-2-yloxy chloride in the presence of a base such as sodium hydroxide. This reaction produces a 1-fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene.

properties

IUPAC Name

1-fluoro-2-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYGRROAOORAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.